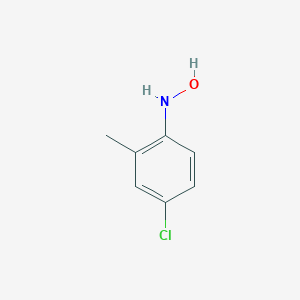

N-(4-chloro-2-methylphenyl)hydroxylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-4-6(8)2-3-7(5)9-10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSCDEYNRQDLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50991570 | |

| Record name | 4-Chloro-N-hydroxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71259-54-6 | |

| Record name | Benzenamine, 4-chloro-N-hydroxy-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071259546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-hydroxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50991570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Chloro 2 Methylphenyl Hydroxylamine

Overview of N-Arylhydroxylamine Synthesis Strategies

The synthesis of N-arylhydroxylamines, including N-(4-chloro-2-methylphenyl)hydroxylamine, is most commonly achieved through the partial reduction of the corresponding nitroaromatic compounds. This is a delicate process, as the reaction must be halted at the hydroxylamine (B1172632) stage, preventing further reduction to the aniline (B41778). Alternative, though less common, routes include the N-arylation of hydroxylamine, nucleophilic aromatic substitution, and the controlled oxidation of N-aryl amines. Each approach offers distinct advantages and challenges depending on the substrate and desired scale of production.

Reduction of Nitroaromatic Precursors

The reduction of a nitro group to a hydroxylamine is a key transformation for synthesizing N-arylhydroxylamines. The precursor for this compound in this approach is 4-chloro-2-methyl-1-nitrobenzene. The primary challenge lies in achieving high selectivity, as the hydroxylamine product can be readily reduced to the corresponding 4-chloro-2-methylaniline (B164923). electronicsandbooks.com This has led to the development of finely-tuned catalytic systems and reaction conditions. nih.gov

Various supported platinum catalysts, such as Pt/SiO2, have been used to successfully hydrogenate substituted nitroaromatics to their corresponding N-arylhydroxylamines in excellent yields, sometimes up to 99%. researchgate.netrsc.org Similarly, Raney®-Nickel catalysts can be "passivated" with additives like an ammonia/DMSO mixture to achieve high conversion and selectivity. nih.govrsc.org Research has demonstrated that a passivated Raney®-Nickel catalyst in a continuous-flow reactor can achieve a 99.4% conversion rate with 99.8% selectivity for the hydroxylamine product at room temperature. nih.govrsc.org

| Catalyst System | Additive(s) | Key Finding | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Pt/SiO₂ | Triethylamine and DMSO | Amines promote conversion while DMSO inhibits over-hydrogenation. | Up to 99% yield | researchgate.netrsc.org |

| Supported Pt Nanoparticles | TMEDA (amine additive) | Increased hydrogen pressure (50 bar) and an amine additive raised the maximum yield significantly. | Up to 97% yield | ed.ac.uk |

| Raney®-Nickel | Ammonia/DMSO | Passivated catalyst in a continuous-flow reactor provides high conversion and selectivity. | 99.8% selectivity | nih.govrsc.org |

An alternative to using hydrogen gas is transfer hydrogenation, where hydrazine (B178648) or its hydrate (B1144303) serves as the hydrogen donor. mdpi.comgoogle.com This method is often conducted under mild conditions and can be highly selective. mdpi.comgoogle.com The reaction is catalyzed by metals such as Raney Nickel, rhodium, or palladium on carbon. google.comgoogle.comnih.gov

In this process, hydrazine transfers its hydrogen atoms to the nitro group, leading to its reduction. google.com The choice of catalyst is crucial; for example, a rhodium catalyst has been shown to be effective for the reduction of substituted nitrobenzene (B124822) compounds with hydrazine. google.com Similarly, a method using hydrazine in conjunction with a Raney Ni catalyst has been developed for preparing N-phenylhydroxylamines from substituted nitrobenzenes, noted for its mild conditions and good selectivity. google.com The decomposition of hydrazine on the catalyst surface provides the active hydrogen for the reduction. mdpi.com This approach offers advantages such as operational simplicity and the ability to proceed at low temperatures. mdpi.com

N-Alkylation of Hydroxylamines

While more commonly applied to the synthesis of N,O-disubstituted hydroxylamines, N-arylation (a variant of N-alkylation) of hydroxylamine itself represents a direct route to N-arylhydroxylamines. nih.gov This strategy involves a cross-coupling reaction between an aryl halide and hydroxylamine. Modern catalytic systems have made this approach more feasible.

For instance, palladium-catalyzed cross-coupling reactions using specific phosphine (B1218219) ligands (e.g., BippyPhos) can effectively couple hydroxylamines with aryl bromides, chlorides, and iodides. organic-chemistry.org Similarly, copper-catalyzed N-arylation of hydroxylamines with aryl iodides has been shown to produce N-arylhydroxylamines in good to excellent yields. organic-chemistry.org For the synthesis of this compound, this would entail reacting a suitable precursor like 1-bromo-4-chloro-2-methylbenzene with hydroxylamine in the presence of a palladium or copper catalyst.

Nucleophilic Aromatic Substitution with Hydroxylamine

Nucleophilic aromatic substitution (SNAr) is a potential pathway where hydroxylamine acts as the nucleophile, displacing a leaving group (typically a halide) from an activated aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. nih.gov

In the case of synthesizing this compound from a precursor like 1,4-dichloro-2-methylbenzene, this reaction is challenging because the ring is not sufficiently activated by the methyl group and the second chlorine atom. This method is generally more suitable for substrates like 2,4-dinitrochlorobenzene. While theoretically possible under harsh conditions, it is not a preferred or commonly cited method for producing N-arylhydroxylamines from non-activated aryl halides.

Oxidation of N-Aryl Amines

The direct oxidation of a primary arylamine can yield the corresponding N-arylhydroxylamine. nih.gov The starting material for this route would be 4-chloro-2-methylaniline. This transformation is a key metabolic step for many arylamines in biological systems. nih.gov In a laboratory setting, this requires careful selection of an oxidizing agent and precise control of reaction conditions to prevent further oxidation to the nitroso or nitro derivatives. uomustansiriyah.edu.iq

The oxidation of primary aromatic amines can lead first to the N-hydroxylamine, which can then be further oxidized to the nitroso compound. uomustansiriyah.edu.iq Achieving a high yield of the hydroxylamine intermediate requires stopping the oxidation at the desired stage, which can be difficult. While various oxidizing systems exist in organic synthesis, their application to the selective formation of N-arylhydroxylamines from anilines must contend with the inherent instability of the product under oxidative conditions. organic-chemistry.org

Carbon-Nitrogen Coupling Reactions

The formation of a carbon-nitrogen bond is a fundamental transformation in the synthesis of N-aryl hydroxylamines. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, offering alternatives to traditional methods that may require harsh conditions.

Palladium-catalyzed cross-coupling provides a viable route for the N-arylation of hydroxylamines. organic-chemistry.org This methodology typically involves the reaction of an aryl halide (e.g., an aryl bromide, chloride, or iodide) with hydroxylamine or a protected form thereof, in the presence of a palladium catalyst, a suitable ligand, and a base. For the synthesis of this compound, a potential precursor would be 1-bromo-4-chloro-2-methylbenzene. The choice of ligand is crucial for the reaction's success, with specialized phosphine ligands such as the bis-pyrazole phosphine BippyPhos demonstrating high efficacy. organic-chemistry.org

Similarly, copper-catalyzed N-arylation reactions represent an efficient method for coupling hydroxylamines with aryl iodides. organic-chemistry.org These reactions often proceed under milder conditions compared to some palladium-catalyzed systems and show broad substrate scope, accommodating various functional groups on both the hydroxylamine and the aryl partner. organic-chemistry.org

Below is a table summarizing typical conditions for these C-N coupling reactions.

| Parameter | Palladium-Catalyzed Coupling | Copper-Catalyzed Coupling |

| Catalyst | Palladium(II) acetate (B1210297), Tris(dibenzylideneacetone)dipalladium(0) | Copper(I) iodide, Copper(I) bromide |

| Ligand | BippyPhos, Xantphos, Buchwald-type ligands | 1,10-Phenanthroline, N,N'-Dimethylethylenediamine |

| Base | Cesium carbonate (Cs₂CO₃), Sodium tert-butoxide (NaOtBu) | Potassium phosphate (B84403) (K₃PO₄), Cesium carbonate (Cs₂CO₃) |

| Solvent | Toluene, Dioxane | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) |

| Temperature | 80-110 °C | 80-110 °C |

| Aryl Partner | Aryl bromides, chlorides, iodides | Aryl iodides, bromides |

Synthesis from Nitrosobenzene (B162901)

Nitrosoarenes are versatile precursors for the synthesis of N-aryl hydroxylamines. One innovative approach involves an organo-photoredox catalyzed reaction where alkyl radicals, generated via photoinduced oxidation-decarboxylation of carboxylic acids, react directly with nitrosoarenes to form N,N-disubstituted hydroxylamines. thieme-connect.com This method allows for the direct conversion of carboxylic acids into the corresponding alkyl group on the hydroxylamine nitrogen. thieme-connect.com

More traditionally, N-aryl hydroxylamines can be prepared by the controlled reduction of the corresponding nitrosoaromatic compounds. Various reducing agents can be employed for this transformation. Additionally, nitrosoarenes can react with nitrogen monoxide in the presence of a base to yield salts of N-nitroso-N-aryl-hydroxylamines, which can then be converted to the desired hydroxylamine, although this represents a more indirect route. researchgate.netgoogle.com

The reaction of nitrosobenzene with nitrogen monoxide in an ammoniacal solution can produce the ammonium (B1175870) salt of N-nitrosophenylhydroxylamine, a reaction whose yield can be enhanced by the addition of hydroquinone. researchgate.net

Targeted Synthesis of this compound and Analogues

The most direct and widely applied method for the targeted synthesis of this compound is the selective partial reduction of the corresponding nitroaromatic compound, 4-chloro-2-methyl-1-nitrobenzene. The primary challenge in this synthesis is to stop the reduction at the hydroxylamine stage and prevent further reduction to the corresponding aniline (4-chloro-2-methylaniline).

Specific Reaction Conditions and Reagents

Achieving high selectivity for the hydroxylamine product requires careful selection of catalysts and reaction conditions. Catalytic hydrogenation using supported platinum catalysts has proven highly effective. rsc.org

A key methodology involves the hydrogenation of the nitroaromatic precursor using a platinum-on-silica (Pt/SiO₂) catalyst under a hydrogen atmosphere (typically 1 bar) at room temperature. rsc.org This process is often carried out in common organic solvents like isopropanol, diethyl ether, or acetone. rsc.org An alternative heterogeneous catalyst system utilizes solid-supported platinum(0) nanoparticles with hydrazine hydrate as the hydrogen source, which also shows high chemoselectivity and tolerates a wide variety of functional groups. researchgate.net

The table below outlines specific conditions for this targeted synthesis.

| Parameter | Condition 1 | Condition 2 |

| Precursor | 4-chloro-2-methyl-1-nitrobenzene | 4-chloro-2-methyl-1-nitrobenzene |

| Catalyst | Platinum on Silica (Pt/SiO₂) | Solid-supported Platinum(0) nanoparticles |

| Hydrogen Source | Hydrogen gas (H₂) at 1 bar | Hydrazine hydrate (N₂H₄·H₂O) |

| Solvent | Isopropanol, Diethyl ether, Acetone | Ethanol, Methanol |

| Additives | Triethylamine, Dimethyl sulfoxide (DMSO) | None specified |

| Temperature | Room Temperature | Ambient to 85 °C |

Yield Optimization and Selectivity in Substituted Hydroxylamine Synthesis

The critical factor for optimizing the yield of N-aryl hydroxylamines and ensuring high selectivity is the prevention of over-hydrogenation to the aniline byproduct. Research has shown that the addition of specific promoters and inhibitors to the reaction mixture is key to achieving this control. rsc.org

In the platinum-catalyzed hydrogenation of nitroaromatics, the addition of small quantities of amines, such as triethylamine, has been found to promote the conversion of the starting nitro compound. rsc.org More importantly, the addition of dimethyl sulfoxide (DMSO) serves to inhibit the subsequent hydrogenation of the N-aryl hydroxylamine intermediate to the aniline. rsc.org This dual-additive system allows for the accumulation of the desired hydroxylamine product, leading to excellent yields, often up to 99%. rsc.org

The selectivity of the reduction can be influenced by the electronic properties of the substituents on the aromatic ring. Nitroarenes with electron-rich groups may undergo reduction more slowly, sometimes favoring the formation of the aniline. researchgate.net Therefore, precise control over reaction times and conditions is essential for substrates with diverse electronic characteristics.

The following table demonstrates the impact of additives on the selective hydrogenation of a model nitroaromatic substrate, highlighting the principles applicable to the synthesis of this compound. rsc.org

| Catalyst | Additive(s) | Reaction Time | Conversion (%) | Hydroxylamine Selectivity (%) |

| Pt/C | None | 2 h | 100 | 29 |

| Pt/C | Triethylamine (TEA) | 0.5 h | 100 | 25 |

| Pt/C | Dimethyl sulfoxide (DMSO) | 2 h | 100 | 97 |

| Pt/C | TEA + DMSO | 0.5 h | 100 | >99 |

Chemical Reactivity and Transformation Pathways

Fundamental Reactivity of the Hydroxylamine (B1172632) Functional Group

The -NHOH group is the primary center of reactivity in N-(4-chloro-2-methylphenyl)hydroxylamine, functioning as a potent nucleophile and undergoing characteristic condensation and reduction reactions.

The hydroxylamine functional group is characterized by its nucleophilic nature. chemtube3d.comquora.com The nitrogen atom, bearing a lone pair of electrons, acts as the primary nucleophilic center, a property enhanced by the adjacent oxygen atom. chemtube3d.comquora.com This allows this compound to react with a variety of electrophilic compounds. In substitution reactions, hydroxylamine predominantly acts as an N-nucleophile. thieme-connect.de For instance, it can participate in nucleophilic substitution on aromatic halides that are activated by electron-withdrawing groups. thieme-connect.de The nitrogen atom attacks the electrophilic carbon, displacing a leaving group.

While both the nitrogen and oxygen atoms of the hydroxylamine group possess lone pairs, the nitrogen is generally the more reactive nucleophile. thieme-connect.de This preferential N-attack is a key feature of its reactivity profile in addition reactions.

A hallmark reaction of hydroxylamines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form oximes. wikipedia.orgbyjus.com The reaction of this compound with an aldehyde or ketone would proceed through a two-step mechanism of nucleophilic addition followed by dehydration.

The general mechanism is as follows:

Nucleophilic Attack: The nucleophilic nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate, known as a carbinolamine. quora.com

Dehydration: The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water to form the stable C=N double bond of the oxime. quora.combyjus.com

This reaction is typically carried out in a weakly acidic medium, which facilitates the dehydration step without significantly protonating and deactivating the hydroxylamine nucleophile. byjus.com The reaction of an N-substituted hydroxylamine, such as this compound, with an aldehyde or ketone results in the formation of a nitrone, which is the N-oxide of an imine. wikipedia.org

Table 1: Key Steps in Oxime/Nitrone Formation

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack by the hydroxylamine nitrogen on the carbonyl carbon. | Tetrahedral Carbinolamine |

| 2 | Proton transfer steps. | Protonated Intermediates |

| 3 | Elimination of a water molecule. | Oxime or Nitrone |

The hydroxylamine group can be readily reduced to the corresponding primary amine. For this compound, this transformation yields 4-chloro-2-methylaniline (B164923). This reduction involves the cleavage of the N-O bond. A variety of reducing agents and methods can accomplish this transformation. wikipedia.org

Commonly employed methods include:

Catalytic Hydrogenation: Hydrogen gas is used with a metal catalyst, such as platinum on carbon (Pt/C), to reduce the hydroxylamine. mdpi.com

Stoichiometric Reductants: Metals like zinc (Zn) or tin (Sn) in an acidic medium are effective. whiterose.ac.uk Other reagents such as sodium borohydride (B1222165) in the presence of catalysts have also been utilized. whiterose.ac.uk

The selective reduction of the hydroxylamine group is a synthetically useful reaction, providing a route to substituted anilines from nitroaromatic precursors, as N-arylhydroxylamines are often intermediates in the reduction of nitroarenes. whiterose.ac.ukorganic-chemistry.orgresearchgate.net

Table 2: Comparison of Reducing Agents for N-Arylhydroxylamines

| Reducing System | Conditions | Product | Notes |

| Catalytic Hydrogenation (e.g., Pt/C, H₂) | Varies (pressure, temp.) | Aniline (B41778) | Can sometimes lead to over-reduction of other groups. whiterose.ac.uk |

| Zinc (Zn) / Acid (e.g., HCl) | Acidic, aqueous | Aniline | A classic and effective stoichiometric method. whiterose.ac.uk |

| Aluminum (Al) / NH₄Cl | Refluxing methanol | Aniline | A simple and cost-effective method. researchgate.net |

Reactions Involving the N-Aryl Moiety

While the hydroxylamine group is the primary reactive site, its attachment to the 4-chloro-2-methylphenyl ring allows for specific transformations where both parts of the molecule are involved, particularly in reactions with aldehydes.

N-Arylhydroxylamines can be used in the synthesis of other nitrogen-containing compounds. One such transformation involves the reaction with aldehydes, which proceeds through a nitrone intermediate. This pathway is fundamental to understanding how the hydroxylamine acts as an aminating agent.

The reaction begins with the condensation of this compound with an aldehyde. Unlike the reaction with unsubstituted hydroxylamine which forms an aldoxime, the reaction with an N-substituted hydroxylamine yields a nitrone. wikipedia.orgrsc.orgias.ac.in

Mechanism:

Condensation: The this compound condenses with the aldehyde, eliminating water to form an α-aryl-N-(4-chloro-2-methylphenyl)nitrone. ias.ac.ingoogle.com This step is analogous to oxime formation.

Further Reaction: The resulting nitrone is a versatile intermediate. It can act as a 1,3-dipole in cycloaddition reactions or react with nucleophiles. wikipedia.orgnih.gov

The scope of this reaction is broad, encompassing a wide variety of aldehydes. The specific subsequent transformations depend on the other reagents present in the reaction mixture.

Nitrones are key intermediates in the reactions of N-substituted hydroxylamines with carbonyl compounds. wikipedia.org In the context of amination, the nitrone formed from this compound and an aldehyde can undergo rearrangement to achieve α-amination of the original aldehyde's carbonyl position.

One advanced synthetic application involves the whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangement of intermediates derived from nitrones. For example, a nitrone can be reacted with an imidoyl chloride, and the resulting intermediate undergoes a multihetero-Cope rearrangement. nih.gov This complex pathway ultimately results in the formation of an α-amino ketone derivative, effectively achieving the amination of the carbon alpha to the original carbonyl group. nih.gov While this is a specialized application, it highlights the critical role of the nitrone intermediate in facilitating complex C-N bond-forming reactions. nih.gov

Heterocyclization Reactions

This compound, like other N-arylhydroxylamines, is a key building block in the synthesis of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic nitrogen and oxygen, allows it to participate in various cyclization reactions.

Formation of Isoxazoles and Related Heterocycles

The synthesis of isoxazoles and their derivatives is a prominent application of hydroxylamines in organic chemistry. These five-membered aromatic heterocycles are formed through the reaction of a hydroxylamine derivative with a suitable three-carbon precursor, which typically contains two electrophilic sites.

A common and effective method for isoxazole (B147169) synthesis involves the cyclocondensation reaction of hydroxylamines with α,β-unsaturated ketones, known as chalcones. The reaction of this compound with a chalcone (B49325) derivative proceeds through a sequence of nucleophilic addition, cyclization, and dehydration steps.

The general mechanism can be outlined as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the hydroxylamine nitrogen atom on the β-carbon of the α,β-unsaturated carbonyl system (Michael addition).

Intramolecular Cyclization: The intermediate then undergoes an intramolecular nucleophilic attack from the hydroxylamine oxygen onto the carbonyl carbon, forming a five-membered heterocyclic ring intermediate, an isoxazoline (B3343090).

Dehydration: The final step is the elimination of a water molecule from the isoxazoline intermediate, which results in the formation of the stable aromatic isoxazole ring.

The reaction conditions often involve refluxing the reactants in a suitable solvent like ethanol, sometimes in the presence of a base such as sodium acetate (B1210297) or potassium hydroxide, which facilitates the reaction. For instance, studies on the synthesis of various isoxazole derivatives demonstrate that reacting substituted chalcones with hydroxylamine hydrochloride under basic conditions leads to the formation of the corresponding isoxazoles in good yields. The disappearance of the carbonyl (C=O) bond from the chalcone and the appearance of a carbon-nitrogen double bond (C=N) band in the infrared (IR) spectrum are indicative of ring closure and isoxazole formation.

Another pathway involves the reaction of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents. For example, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in aqueous media has been shown to be an efficient, environmentally benign method for synthesizing 5-arylisoxazoles. The proposed mechanism involves a Michael addition, followed by the elimination of dimethylamine, and subsequent intramolecular cyclization and dehydration to yield the final isoxazole product.

Influence of Aromatic Substituent Electron Properties on Reactivity

The reactivity of the this compound molecule is significantly influenced by the electronic properties of the substituents on the aromatic ring. The two substituents, a chloro group at the para-position (position 4) and a methyl group at the ortho-position (position 2), exert competing electronic effects that modulate the electron density of the phenyl ring and the attached hydroxylamine functional group. These effects can be broadly categorized as inductive effects and resonance effects.

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms.

The chloro group is strongly electronegative and therefore exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring, making it less nucleophilic.

The methyl group is an alkyl group and is weakly electron-donating through an inductive effect (+I), which slightly increases the electron density of the ring.

Resonance Effect (Mesomeric Effect, +/-M): This effect involves the delocalization of pi (π) electrons or lone pair electrons across the aromatic system.

The chloro group , despite its strong -I effect, possesses lone pairs of electrons that can be delocalized into the aromatic ring. This constitutes an electron-donating resonance effect (+M). For halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net deactivation of the ring towards electrophilic attack.

The methyl group exerts a weak electron-donating effect through hyperconjugation, which is often considered a type of resonance effect.

Conversely, the methyl group is an activating group. Its electron-donating inductive and hyperconjugation effects increase the ring's electron density, enhancing its reactivity towards electrophiles and directing them to the ortho and para positions relative to itself.

The hydroxylamine group (-NHOH) itself is an activating, ortho-, para-directing group due to the strong electron-donating resonance effect of the nitrogen lone pair, which outweighs its electron-withdrawing inductive effect.

The following table summarizes the electronic properties of the substituents on the phenyl ring of the target compound.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -Cl | 4 (para) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating, Ortho-Para Director |

| -CH₃ | 2 (ortho) | Electron-donating (+I) | Electron-donating (Hyperconjugation) | Activating, Ortho-Para Director |

| -NHOH | 1 | Electron-withdrawing (-I) | Electron-donating (+M) | Activating, Ortho-Para Director |

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies use the principles of quantum mechanics to model molecular properties. Among the most widely used approaches are Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, which offer a balance of accuracy and computational efficiency for studying organic molecules.

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a prevalent method for calculating molecular properties because it can achieve high accuracy with reasonable computational cost. DFT calculations are foundational for geometry optimization, vibrational analysis, NMR chemical shift prediction, and reactivity analysis.

Molecular geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This process systematically alters the bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface. The result is a stable, three-dimensional structure of the molecule.

From an optimized geometry, key structural parameters can be extracted. While specific data for N-(4-chloro-2-methylphenyl)hydroxylamine is not available, this analysis would typically yield the following information:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, N-O, C-H, C-Cl).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C, C-N-O).

Dihedral Angles: The torsional angles that define the conformation of the molecule, such as the orientation of the hydroxylamine (B1172632) group relative to the phenyl ring.

| Parameter | Description | Typical Value Range (Å or °) |

|---|---|---|

| C-C (Aromatic) | Carbon-carbon bond length in the phenyl ring | 1.38 - 1.41 Å |

| C-N | Carbon-nitrogen bond length | 1.40 - 1.45 Å |

| N-O | Nitrogen-oxygen bond length | 1.42 - 1.47 Å |

| C-Cl | Carbon-chlorine bond length | 1.73 - 1.76 Å |

| C-C-C (Aromatic) | Angle within the phenyl ring | ~120° |

Following geometry optimization, vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. This calculation determines the frequencies of the fundamental modes of vibration. A key outcome is the confirmation that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental data from Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy.

The analysis provides detailed assignments for each vibrational mode, such as:

N-H, O-H, and C-H stretching vibrations.

C=C aromatic ring stretching.

N-O and C-Cl stretching vibrations.

In-plane and out-of-plane bending modes.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O-H Stretch | 3580 - 3670 | Medium |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C=C Stretch (Aromatic) | 1400 - 1600 | Strong-Medium |

| C-Cl Stretch | 550 - 850 | Strong |

Theoretical calculations of NMR chemical shifts are a powerful tool for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used techniques for this purpose. The method calculates the magnetic shielding tensors for each nucleus in the molecule within the optimized geometry. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS). Comparing the calculated ¹H and ¹³C NMR spectra with experimental data helps validate the proposed structure.

DFT is also employed to understand a molecule's chemical reactivity through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity.

From these energies, several global reactivity indices can be derived:

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

A small HOMO-LUMO gap generally signifies higher reactivity. Interaction energy assessments, often used in studying intermolecular complexes, quantify the strength of interactions between molecules or between different parts of a single molecule.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding and electron distribution within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals representing core electrons, lone pairs, and bonds. This method is invaluable for understanding delocalization effects, such as hyperconjugation.

The nature of the C-N and N-O bonds.

The hybridization of atomic orbitals.

The distribution of lone pairs on the nitrogen, oxygen, and chlorine atoms.

Hyperconjugative interactions, such as those between the lone pairs of the hydroxylamine group and the antibonding orbitals (π*) of the phenyl ring.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C1-C6) | Describes donation from nitrogen lone pair to the phenyl ring's anti-bonding system. |

| LP(2) O | σ(N-H) | Describes delocalization from an oxygen lone pair to an adjacent N-H anti-bonding orbital. |

| π(C1-C6) | π*(C2-C3) | Describes π-delocalization within the aromatic ring. |

Density Functional Theory (DFT) Calculations

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide valuable insights into the conformational flexibility, stability, and interactions of a compound in a simulated environment, such as in a solvent.

Conformational Analysis and Stability Studies in Solution

Currently, there are no specific studies in the accessible scientific literature that have performed molecular dynamics simulations to analyze the conformational landscape and stability of this compound in solution. Such studies would be instrumental in understanding how the molecule behaves in a physiological environment, including identifying its preferred shapes (conformers) and the energetic barriers between them. This information is crucial for predicting how the molecule might interact with biological macromolecules.

Molecular Docking Studies (focused on mechanistic interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule might bind to its target receptor.

Elucidation of Molecular Binding Modes with Biological Targets

Detailed molecular docking studies that elucidate the specific binding modes of this compound with defined biological targets are not described in the available research. While the compound is noted for its potential biological activity, the specific enzymes, receptors, or other biomolecules it may interact with, and the precise nature of these interactions at a molecular level, have not been characterized through computational docking methods. Such investigations would be necessary to understand its mechanism of action and to guide the development of related compounds with improved therapeutic properties.

Metabolic and Environmental Degradation Studies

In Vitro Metabolic Pathways

The in vitro metabolism of N-(4-chloro-2-methylphenyl)hydroxylamine is expected to proceed through two main phases of xenobiotic biotransformation: Phase I (functionalization) and Phase II (conjugation).

N-Oxidation and Hydroxylation Processes

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. For this compound, these processes involve further oxidation and hydroxylation at various sites on the molecule.

N-arylhydroxylamines are susceptible to further oxidation, converting the hydroxylamine (B1172632) moiety (-NHOH) into a nitroso group (-N=O). This reaction yields the corresponding arylnitroso intermediate, 2-chloro-4-methyl-1-nitrosobenzene. This conversion is a critical step, as nitroso compounds are often highly reactive electrophiles capable of forming covalent bonds with cellular macromolecules like proteins and DNA. This pathway is a recognized activation step for many N-hydroxy arylamines nih.gov.

The nitrogen-oxygen bond in hydroxylamines is relatively weak and can undergo cleavage under physiological conditions rsc.orgdoaj.orgnih.govnih.gov. This cleavage can be homolytic, generating radical species, or heterolytic, forming a highly reactive arylnitrenium ion. The formation of such electrophilic ions from N-hydroxy arylamines is a key event in the mechanism of toxicity and carcinogenicity for this class of compounds aacrjournals.org.

Cytochrome P450 monooxygenases can catalyze the hydroxylation of the aromatic ring, introducing a hydroxyl group at one of the available positions researchgate.netnih.govmdpi.comsemanticscholar.org. This process increases the water solubility of the compound, facilitating its excretion. Additionally, the methyl group attached to the aromatic ring is a target for benzylic hydroxylation, also mediated by P450 enzymes, which would convert it to a hydroxymethyl group rsc.orgnih.gov. This would result in the formation of (4-chloro-2-(hydroxymethyl)phenyl)hydroxylamine.

A summary of the probable Phase I metabolic reactions is presented in the table below.

| Reaction Type | Substrate | Key Enzymes | Primary Product |

| N-Oxidation | This compound | Cytochrome P450, Peroxidases | 2-chloro-4-methyl-1-nitrosobenzene |

| N-O Bond Cleavage | This compound | (Spontaneous/Enzymatic) | Arylnitrenium Ion |

| Aromatic Hydroxylation | This compound | Cytochrome P450 | Hydroxylated this compound |

| Alkyl Hydroxylation | This compound | Cytochrome P450 | N-(4-chloro-2-(hydroxymethyl)phenyl)hydroxylamine |

Phase II Conjugation Reactions (e.g., N-Glucuronidation, Dicarboxylic Acid Conjugation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which significantly increases their water solubility and facilitates elimination from the body.

For N-hydroxy arylamines, N-glucuronidation is a major conjugation pathway nih.govnih.govaacrjournals.orgoup.com. The hydroxylamine nitrogen atom can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) nih.govoup.com. This process forms an N-glucuronide conjugate, which is generally considered a detoxification product destined for urinary or biliary excretion aacrjournals.org. However, these N-glucuronides can be unstable under acidic conditions, such as those found in the urinary bladder aacrjournals.orgnih.govaacrjournals.org. Hydrolysis of the glucuronide can regenerate the reactive N-hydroxy arylamine, a mechanism implicated in the bladder-specific carcinogenicity of some arylamines aacrjournals.orgnih.govaacrjournals.org.

While less common for this specific functional group, conjugation with dicarboxylic acids represents another potential, though minor, Phase II pathway.

| Conjugation Reaction | Substrate | Enzyme Family | Conjugate Product |

| N-Glucuronidation | This compound | UDP-glucuronosyltransferases (UGTs) | This compound-N-glucuronide |

Microbial Biodegradation Mechanisms

The environmental fate of this compound is influenced by microbial degradation. Bacteria in soil and activated sludge can metabolize chlorinated and methylated anilines nih.govnih.govzju.edu.cnsciepub.com. A probable first step in the microbial degradation of this compound would be its reduction back to the parent amine, 4-chloro-2-methylaniline (B164923), by microbial nitroreductases.

Once the parent amine is formed, bacteria such as Rhodococcus rhodochrous and Delftia species can initiate degradation nih.govnih.govzju.edu.cn. The typical pathway involves the action of dioxygenase enzymes, which hydroxylate the aromatic ring to form a substituted catechol (e.g., 4-chloro-6-methylcatechol). This catechol intermediate is then subject to ring cleavage by either catechol 1,2-dioxygenase (ortho-cleavage) or catechol 2,3-dioxygenase (meta-cleavage) nih.gov. The ortho-cleavage pathway is often favored for chlorinated catechols as it avoids the formation of dead-end metabolites that can occur with meta-cleavage nih.gov. The subsequent intermediates are further metabolized through central metabolic pathways like the Krebs cycle.

| Step | Process | Key Enzymes | Intermediates/Products |

| 1 | Reduction | Nitroreductases | 4-chloro-2-methylaniline |

| 2 | Aromatic Dihydroxylation | Aniline (B41778) Dioxygenase | 4-chloro-6-methylcatechol |

| 3 | Aromatic Ring Cleavage | Catechol 1,2-Dioxygenase | Chloro-methyl muconic acid |

| 4 | Further Metabolism | Various | Krebs Cycle Intermediates |

Modified Ortho-Cleavage Pathways of Chlorinated Aryl Compounds

The microbial degradation of chlorinated aromatic compounds, such as the structurally related 4-chloro-2-methylphenol, often proceeds through a modified ortho-cleavage pathway. In a typical ortho-cleavage pathway, catechol and its substituted derivatives are cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase. However, the presence of chlorine and methyl substituents can necessitate modifications to this pathway to manage the resulting intermediates.

For instance, a Gram-negative bacterial strain isolated from activated sludge has been shown to metabolize 4-chloro-2-methylphenol via an inducible modified ortho-cleavage route. This process involves the transient secretion of an intermediate, identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide. This indicates a specialized enzymatic cascade capable of handling the substituted aromatic ring structure, a pathway likely applicable to this compound following its initial transformation to a chlorinated catechol derivative.

Dechlorination Processes

A critical step in the biodegradation of any chlorinated aromatic compound is the cleavage of the carbon-halogen bond, a process known as dechlorination. Bacteria employ two main strategies for this purpose. The chlorine substituent can be removed either directly from the intact aromatic ring at the beginning of the degradation process or after the ring has been opened.

Direct removal from the aromatic ring can occur through:

Hydrolytic or Oxygenolytic Dehalogenation: Where the chlorine atom is replaced by a hydroxyl group.

Reductive Dechlorination: Where the chlorine atom is replaced by a hydrogen atom. This process requires reducing power and is particularly significant in anaerobic environments, though it has also been observed in aerobic bacteria. acs.org

Alternatively, dechlorination can happen after the aromatic ring is cleaved, targeting chlorinated aliphatic intermediates. acs.org The specific pathway employed depends on the microbial species and the prevailing environmental (aerobic vs. anaerobic) conditions.

Role of Specific Microbial Enzymes in Degradation (e.g., Dioxygenases, Deaminases)

Specific enzymes are the catalysts for the degradation of this compound. Based on related compounds, the key enzymes involved are:

Dioxygenases: These enzymes are crucial for initiating the breakdown of the aromatic ring by incorporating both atoms of molecular oxygen. For chlorinated aromatic compounds, catechol 1,2-dioxygenases (for ortho-cleavage) and catechol 2,3-dioxygenases (for meta-cleavage) are pivotal. nih.govrsc.org In the case of chlorinated phenols, specialized dioxygenases like 2,4-dichlorophenol hydroxylase have been identified, which convert the substrate into a chlorinated catechol, priming it for ring cleavage.

Deaminases: The hydroxylamine group (-NHOH) of the target compound would likely be removed by deaminase enzymes, which catalyze the hydrolysis of carbon-nitrogen bonds, releasing ammonia and converting the molecule into a corresponding phenol (4-chloro-2-methylphenol). This phenol would then be susceptible to attack by dioxygenases.

The coordinated action of these enzymes facilitates the step-by-step breakdown of the complex chlorinated aryl structure into simpler molecules that can enter central metabolic pathways.

Environmental Parameters Influencing Microbial Metabolism

The efficiency of microbial degradation is highly dependent on various environmental factors. Studies on related chlorinated anilines and phenols have demonstrated the significant impact of temperature and pH. acs.orgnih.govboquinstrument.com

Temperature: Microbial activity and enzyme kinetics are temperature-dependent. For the microbial reductive transformation of pentachloroaniline (a related compound), sequential dechlorination was observed only within a temperature range of 4°C to 35°C, with the highest rate occurring at 22°C. acs.orgnih.gov Outside this optimal range, particularly at higher temperatures (e.g., 45°C), the dechlorination process may cease entirely. acs.org

pH: The pH of the soil or water matrix affects enzyme stability and activity. Reductive dechlorination of pentachloroaniline was found to occur in a pH range of 6.2 to 7.6, with the peak rate at a slightly alkaline pH of 7.6. acs.orgnih.gov Extreme pH values can inhibit microbial growth and the enzymatic processes necessary for degradation.

Redox Conditions: The availability of oxygen is a critical determinant. Aerobic conditions favor oxidative degradation pathways initiated by oxygenases. researchgate.netarizona.edu In contrast, anaerobic environments promote reductive dechlorination, where the chlorinated compound can act as an electron acceptor. researchgate.netarizona.edu The complete mineralization of highly chlorinated compounds may require a sequence of anaerobic followed by aerobic conditions. eurochlor.org

Table 1: Influence of Temperature and pH on Microbial Dechlorination Rates for a Related Chloroaniline Compound

| Parameter | Condition | Dechlorination Outcome | Reference |

| Temperature | 4°C - 35°C | Sequential dechlorination observed | acs.orgnih.gov |

| 22°C | Highest dechlorination rate | acs.orgnih.gov | |

| 45°C | Dechlorination not observed | acs.org | |

| pH | 6.2 - 7.6 | Sequential dechlorination observed | acs.orgnih.gov |

| 7.6 | Highest dechlorination rate | acs.orgnih.gov | |

| < 6.2 | Dechlorination inhibited | nih.gov |

Abiotic Chemical Degradation Pathways in the Environment

Beyond microbial action, this compound is subject to abiotic degradation through chemical reactions occurring in the environment, primarily driven by oxidation and sunlight.

Free Radical Oxidation

The hydroxylamine moiety is susceptible to oxidation by free radicals present in the environment, such as the hydroxyl radical (•OH). These highly reactive species can initiate the degradation process. Studies on substituted hydroxylamines have shown that they can be oxidized to form stable nitroxide radicals. This reaction is a key step in their transformation pathway. The presence of the aromatic ring and its substituents influences the stability and subsequent reactions of these radical intermediates. In aqueous solutions, the rate constants for the reaction between hydroxyl radicals and hydroxylamine are extremely high, suggesting that this is a likely and rapid degradation pathway in environments where these radicals are generated (e.g., sunlit waters).

Photolytic Degradation

Sunlight can directly or indirectly induce the degradation of aromatic compounds, a process known as photolysis. For a molecule like this compound, which contains an aniline-like structure, several photolytic mechanisms are plausible:

Direct Photolysis: The molecule may absorb solar radiation directly, leading to the excitation of its electrons. This excited state can be unstable, resulting in bond cleavage, such as the fission of the C-Cl or N-O bonds, initiating the degradation cascade.

Sensitized (Indirect) Photolysis: Natural organic matter (NOM) and other substances in water can absorb sunlight and transfer the energy to the target compound, promoting its degradation. nih.gov This process can also involve the generation of reactive oxygen species (ROS) like singlet oxygen (¹O₂) and hydroxyl radicals (•OH), which then attack the molecule. nih.gov The photodegradation of aniline, for example, is significantly accelerated in the presence of algae, which promote the formation of these reactive species. nih.gov

The photolysis of aromatic amines can lead to the photodissociation of N-H and C-N bonds, resulting in a variety of transformation products. researchgate.net The presence of the chlorine atom may also lead to reductive dehalogenation upon photoexcitation.

Table 2: Key Degradation Pathways and Mechanisms

| Degradation Type | Pathway/Process | Key Intermediates/Agents | Primary Outcome |

| Metabolic | Modified Ortho-Cleavage | Chlorinated catechols | Ring opening |

| Dechlorination | - | Removal of chlorine | |

| Enzymatic Action | Dioxygenases, Deaminases | Breakdown of aromatic structure | |

| Abiotic | Free Radical Oxidation | Hydroxyl radicals (•OH) | Formation of nitroxide radicals |

| Photolytic Degradation | Sunlight (UV), ROS | Bond cleavage, mineralization |

Hydrolytic Reactions

N-arylhydroxylamines can undergo rearrangement reactions in aqueous media, which are often followed by hydrolysis. One such significant reaction is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange to form aminophenols, particularly in acidic conditions. For this compound, a plausible hydrolytic pathway could involve an acid-catalyzed rearrangement to form aminophenol derivatives, which are then subject to further reactions.

The stability of hydroxylamine derivatives is notably pH-dependent. Generally, these compounds exhibit greater stability in neutral or slightly acidic conditions and are more prone to decomposition and other reactions under strongly acidic or alkaline conditions. For instance, studies on other hydroxylamine-based compounds have demonstrated that their stability increases as the pH approaches neutrality. This is a critical consideration for predicting the persistence of this compound in various aqueous environments.

While detailed quantitative data for this compound is not available, the table below, derived from a study on the stability of hydroxylamine-based glycoconjugates, illustrates the typical influence of pH on the hydrolysis rate of related compounds. This data is presented to exemplify the expected trends in stability.

| pH | Half-life (t1/2) | Relative Stability |

|---|---|---|

| 4.0 | 10 hours | Low |

| 5.0 | 72 hours | Moderate |

| 6.0 | > 200 hours | High |

This table presents illustrative data on the stability of hydroxylamine derivatives at different pH values to demonstrate a general trend. The data does not represent experimentally determined values for this compound.

The presence of the chloro and methyl substituents on the phenyl ring of this compound will also influence its reactivity and hydrolytic stability. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group can affect the electron density on the nitrogen atom and the aromatic ring, thereby influencing the rates of rearrangement and hydrolysis reactions. Further empirical studies are necessary to quantify the precise rates and determine the specific hydrolytic degradation products of this compound under various environmental conditions.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as Synthetic Intermediates and Building Blocks

The reactivity of the hydroxylamine (B1172632) group (-NHOH) makes N-(4-chloro-2-methylphenyl)hydroxylamine a crucial intermediate in the synthesis of a wide array of organic molecules. The nitrogen and oxygen atoms both possess lone pairs of electrons, rendering the group highly nucleophilic and capable of participating in a variety of bond-forming reactions. The attached 4-chloro-2-methylphenyl group modulates this reactivity through steric hindrance and electronic effects, offering selectivity in certain transformations. Key applications include its use in forming amides, constructing heterocyclic rings, and potentially in the synthesis of specialized amino acids.

Synthesis of Amides and Related Compounds

While the direct reaction of a hydroxylamine with a carboxylic acid typically yields a hydroxamic acid, N-substituted hydroxylamines can be precursors to amides through various synthetic strategies. stackexchange.com The reaction of this compound with activated carboxylic acid derivatives, such as acyl chlorides or anhydrides, would proceed via nucleophilic acyl substitution. In this process, the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon of the acylating agent.

Although specific literature detailing this transformation for this compound is not prevalent, the general mechanism for acylation of hydroxylamines is well-established. The initial product of such a reaction would be an N-acyl-N-arylhydroxylamine. Subsequent reduction of the N-hydroxy group would lead to the corresponding N-aryl amide. This two-step process allows for the formation of a stable amide bond, a critical functional group in pharmaceuticals and materials science.

Construction of Diverse Heterocyclic Systems

N-Arylhydroxylamines are pivotal precursors for the synthesis of nitrogen- and oxygen-containing heterocyclic compounds, which form the core of many biologically active molecules. researchgate.netnih.gov this compound serves as a key building block for heterocycles such as isoxazolines, isoxazoles, and 1,2,4-oxadiazoles.

Isoxazoline (B3343090) Synthesis: Isoxazolines, five-membered heterocycles with adjacent nitrogen and oxygen atoms, can be synthesized via the 1,3-dipolar cycloaddition reaction of a nitrone with an alkene. This compound can be readily oxidized to the corresponding nitrone, which then reacts with various alkenes to yield substituted isoxazolines. Alternatively, it can react as a nucleophile with α,β-unsaturated ketones. ipl.org The initial Michael addition of the hydroxylamine to the enone is followed by intramolecular cyclization and dehydration to afford the isoxazoline ring. nih.gov The substitution pattern on the phenyl ring influences the reaction's regioselectivity and stereoselectivity.

Isoxazole (B147169) Synthesis: Aromatic isoxazoles are accessible from N-arylhydroxylamines through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. organic-chemistry.org For instance, the reaction of this compound with a β-diketone under acidic or basic conditions would lead to the formation of a stable, five-membered aromatic isoxazole ring through a sequence of condensation and cyclization-dehydration steps. vjs.ac.vn

1,2,4-Oxadiazole (B8745197) Synthesis: The 1,2,4-oxadiazole ring is another important heterocyclic motif found in many pharmaceutical agents. youtube.com One common synthetic route involves the reaction of an N-acyl-amidoxime with a dehydrating agent. This compound can be a precursor to the required amidoxime (B1450833) intermediate. By reacting with a nitrile, it can form an N-aryl-amidoxime, which is then acylated and cyclized to furnish the 3,5-disubstituted 1,2,4-oxadiazole. researchgate.net

| Heterocycle | General Precursors | Role of this compound |

| Isoxazoline | α,β-Unsaturated Ketone | Acts as a binucleophile in a Michael addition-cyclization sequence. |

| Isoxazole | 1,3-Dicarbonyl Compound | Condenses with the dicarbonyl compound to form the aromatic ring. |

| 1,2,4-Oxadiazole | Nitrile and Acylating Agent | Serves as the nitrogen and oxygen source for the amidoxime intermediate. |

Preparation of α-(Hydroxyamino) Acids

The synthesis of α-(hydroxyamino) acids, non-proteinogenic amino acids with applications in bioorganic and medicinal chemistry, represents a specialized area of organic synthesis. While established methods often involve the modification of existing α-amino acids, direct synthetic routes are of significant interest. A plausible, though not explicitly documented, pathway could involve the nucleophilic addition of this compound to an α-keto acid. This reaction would form an initial adduct that, upon reduction of the imine-like intermediate, could yield the target N-(4-chloro-2-methylphenyl)-α-(hydroxyamino) acid. However, literature specifically detailing this application for this compound is scarce, with most methods starting from α-amino acid amides and proceeding through Schiff base and oxaziridine (B8769555) intermediates. wikipedia.org

Analytical Applications in Organic Chemistry

The reactivity of the hydroxylamine functional group with carbonyl compounds makes it a useful tool for analytical purposes. The formation of stable derivatives allows for the detection and quantification of aldehydes and ketones, which are often volatile or present in complex matrices.

Derivatization Strategies for Carbonyl Compound Detection

The reaction between an aldehyde or ketone and a hydroxylamine yields a stable oxime derivative. nih.govresearchgate.net This reaction is a cornerstone of derivatization strategies for the analysis of carbonyl compounds by methods such as High-Performance Liquid Chromatography (HPLC). nih.gov

While reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are more commonly employed for this purpose, this compound could theoretically serve a similar function. researchgate.netnih.gov The reaction with a carbonyl compound would convert the analyte into a more bulky, less volatile, and UV-active N-(4-chloro-2-methylphenyl)oxime. The presence of the chromophoric chloro-methylphenyl group would facilitate detection by UV-Vis spectrophotometry, a common detection method used in HPLC.

The general procedure would involve mixing the sample containing the carbonyl compound with an excess of this compound under mildly acidic conditions to catalyze the reaction. The resulting oxime derivative could then be separated from the reaction mixture by liquid-liquid extraction or solid-phase extraction before being injected into the HPLC system for separation and quantification. The retention time and UV spectrum of the derivative would be compared against a known standard for identification and concentration determination.

| Analytical Step | Description | Role of this compound |

| Derivatization | Conversion of the analyte to a detectable form. | Reacts with the carbonyl group to form a stable, UV-active oxime. |

| Separation | Chromatographic separation of the derivative. | The derivative has distinct chromatographic properties from the parent analyte. |

| Detection | Measurement of the derivative's signal. | The aromatic ring acts as a chromophore for UV detection. |

Enzyme Interaction Studies (In Vitro, focused on mechanistic insights)

N-Arylhydroxylamines are a class of compounds known to interact with various enzyme systems. They can act as enzyme inhibitors or be metabolized by enzymes to form reactive intermediates that can covalently modify the protein or other biological macromolecules. nih.gov In vitro studies using compounds like this compound can provide valuable mechanistic insights into enzyme function and inhibition. nih.gov

The hydroxylamine moiety can be recognized by the active sites of certain enzymes, particularly those involved in nitrogen metabolism or redox processes. For instance, heme-containing enzymes like cytochromes P450 can oxidize N-arylhydroxylamines to nitrosoaromatic species. These electrophilic intermediates can then form covalent adducts with nucleophilic residues (such as cysteine) in the enzyme's active site, leading to irreversible inhibition.

Mechanistic studies would involve incubating the purified enzyme with this compound and monitoring the enzyme's activity over time. Kinetic analysis can help determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and calculate inhibition constants (Kᵢ or IC₅₀). wikipedia.org Furthermore, techniques like mass spectrometry can be used to identify any covalent modifications to the enzyme, thereby pinpointing the site of interaction and elucidating the molecular mechanism of inhibition. Such studies are crucial for understanding how xenobiotics interact with biological systems and for the rational design of new enzyme inhibitors. nih.gov

General Mechanisms of Enzyme Inhibition by Hydroxylamines

Hydroxylamine moieties and their derivatives are recognized for their ability to interact with and inhibit various enzymes through several distinct mechanisms. The reactivity of the hydroxylamine functional group allows these compounds to act as either reversible or irreversible inhibitors, primarily through mechanisms involving covalent modification of the enzyme's active site or by participating in redox cycling processes that disrupt normal enzymatic function.

One of the primary mechanisms of irreversible inhibition by hydroxylamines is through covalent modification . This process involves the formation of a stable, covalent bond between the inhibitor and a crucial residue within the enzyme's active site, rendering the enzyme permanently inactive. For instance, hydroxylamine and its derivatives have been shown to permanently disable heme-containing enzymes. The nucleophilic nature of the hydroxylamine can facilitate its attack on electrophilic centers within the enzyme, such as the prosthetic groups or specific amino acid side chains. In some cases, the enzyme's own catalytic machinery can process the hydroxylamine derivative into a more reactive species, which then covalently modifies the enzyme. This type of mechanism is often referred to as suicide inhibition, where the enzyme essentially participates in its own inactivation.

Another significant mechanism of enzyme inhibition by hydroxylamines is redox cycling . Certain hydroxylamine-containing compounds can undergo oxidation-reduction reactions within the cellular environment, leading to the generation of reactive oxygen species (ROS) or other reactive intermediates. These reactive species can then cause oxidative damage to the enzyme, leading to its inactivation. Some substituted hydroxylamines, particularly those with catechol or similar functionalities, can act as redox cycling inhibitors. nih.govresearchgate.net In such cases, the inhibitor may be oxidized to a more reactive form, which then interacts with the enzyme, often by accepting electrons from a key intermediate in the catalytic cycle. The inhibitor is then regenerated through reaction with cellular reductants, allowing it to participate in multiple rounds of enzyme inhibition.

Hydroxylamines can also act as competitive inhibitors , where they reversibly bind to the active site of an enzyme, competing with the natural substrate. researchgate.netnih.gov This type of inhibition is dependent on the relative concentrations of the inhibitor and the substrate. The structural similarity of the hydroxylamine derivative to the substrate or a transition state in the enzymatic reaction is often a key factor in its potency as a competitive inhibitor.

The following table summarizes the general mechanisms of enzyme inhibition by hydroxylamines:

| Inhibition Mechanism | Description | Nature of Inhibition | Key Features |

| Covalent Modification | Formation of a stable covalent bond between the inhibitor and the enzyme's active site. | Irreversible | Can involve suicide inhibition where the enzyme activates the inhibitor. |

| Redox Cycling | The inhibitor undergoes redox reactions, generating reactive species that damage the enzyme. | Often Irreversible | Can lead to oxidative stress and off-target effects. |

| Competitive Inhibition | The inhibitor reversibly binds to the enzyme's active site, competing with the substrate. | Reversible | Inhibition can be overcome by increasing substrate concentration. |

Enzymatic Transformations and Catalysis in Biodegradation Pathways

The environmental fate of xenobiotic compounds like this compound is largely determined by the metabolic activities of microorganisms. While specific studies on the biodegradation of this compound are not extensively documented, its plausible degradation pathway can be inferred from the well-studied metabolism of the corresponding aniline (B41778), 4-chloro-2-methylaniline (B164923), and other related chloroanilines.

The initial step in the biodegradation of N-arylhydroxylamines often involves their enzymatic conversion to the corresponding aniline or nitrosobenzene (B162901) derivatives. In the case of this compound, it is likely to be reduced to 4-chloro-2-methylaniline or oxidized to the corresponding nitroso compound by microbial oxidoreductases. The resulting 4-chloro-2-methylaniline would then enter a degradation pathway similar to those established for other chloroanilines.

The microbial degradation of chloroanilines typically proceeds via an oxidative pathway initiated by dioxygenase enzymes. oup.comnih.gov These enzymes catalyze the dihydroxylation of the aromatic ring to form a substituted catechol. For 4-chloroaniline, this intermediate is 4-chlorocatechol. nih.govresearchgate.netoup.com Following the formation of this key intermediate, the aromatic ring is cleaved by either ortho- or meta-cleavage dioxygenases. nih.govoup.com

Ortho-cleavage pathway: In this pathway, chlorocatechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbon atoms of the aromatic ring. This leads to the formation of chloro-muconic acid, which is further metabolized through the β-ketoadipate pathway, eventually leading to intermediates of central metabolism like succinyl-CoA and acetyl-CoA.

Meta-cleavage pathway: Alternatively, catechol 2,3-dioxygenase can cleave the bond adjacent to one of the hydroxyl groups, resulting in the formation of a hydroxymuconic semialdehyde. nih.gov Subsequent enzymatic reactions, including hydrolysis and oxidation, convert this intermediate into smaller molecules that can enter central metabolic pathways.

The key enzymatic transformations in the putative biodegradation pathway of this compound are summarized in the table below, based on the degradation of related chloroanilines.

| Step | Transformation | Putative Intermediate(s) | Key Enzyme Class |

| 1 | Reduction of hydroxylamine | 4-chloro-2-methylaniline | Oxidoreductase |

| 2 | Dihydroxylation of the aromatic ring | 4-chloro-3-methylcatechol | Aniline Dioxygenase |

| 3 | Aromatic ring cleavage | Chloro-methyl-substituted muconic acid or semialdehyde | Catechol 1,2-dioxygenase or Catechol 2,3-dioxygenase |

| 4 | Further metabolism | Intermediates of central metabolism (e.g., pyruvate, acetyl-CoA) | Various hydrolases, isomerases, etc. |

Advanced Chemical Biology Probes and Scaffold Development

The unique chemical properties of the hydroxylamine functional group, coupled with the ability to introduce various substituents on the aromatic ring, make this compound and related structures valuable scaffolds in medicinal chemistry and for the development of chemical biology probes. A scaffold is a core molecular structure upon which a variety of chemical modifications can be made to generate a library of compounds with diverse biological activities. nih.govresearchgate.net

The this compound structure possesses several features that are advantageous for scaffold development:

Reactive Handle: The hydroxylamine group can participate in a range of chemical reactions, such as oxidation to nitroso compounds, reduction to amines, and formation of nitrones. This allows for the straightforward attachment of various functional groups, reporter tags (like fluorophores), or cross-linking moieties to create chemical probes for studying biological systems.

Tunable Properties: The chloro and methyl substituents on the phenyl ring influence the electronic and steric properties of the molecule. This allows for the fine-tuning of properties such as lipophilicity, metabolic stability, and binding affinity for a target protein.

Three-Dimensionality: The non-planar nature of the hydroxylamine group and its substituents can provide access to chemical space that is not readily accessible with flat aromatic scaffolds, potentially leading to improved binding to protein targets.

While this compound itself is primarily recognized as a synthetic intermediate, its core structure is representative of the broader class of substituted arylhydroxylamines that are being explored in drug discovery. For example, hydroxylamine-containing molecules have been investigated as potential anticancer agents and as inhibitors of enzymes like epidermal growth factor receptor (EGFR). The hydroxylamine moiety can serve as a bioisostere for other functional groups, offering a novel way to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

The development of chemical probes from such scaffolds enables the investigation of complex biological processes. For instance, a probe derived from a hydroxylamine scaffold could be designed to covalently label the active site of a target enzyme, allowing for its identification and characterization in a complex biological sample. Alternatively, the scaffold could be elaborated with fluorescent groups to create probes for imaging the localization of a target protein within a cell. The versatility of the this compound scaffold makes it a promising starting point for the generation of such advanced tools for chemical biology research.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing N-(4-chloro-2-methylphenyl)hydroxylamine with high purity?

- Methodological Answer : A two-step synthesis involving nitration followed by reduction is commonly used. For example, nitration of 4-chloro-2-methylaniline with HNO₃/H₂SO₄ yields the nitro intermediate, which is reduced using hydroxylamine hydrochloride under acidic conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Monitoring reaction progress via TLC and confirming structure with ¹H/¹³C NMR is critical .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic techniques (NMR, FT-IR) with chromatographic methods (HPLC with UV detection at 254 nm). For crystallographic validation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, ensuring alignment with predicted geometries. Cross-validate with mass spectrometry (ESI-MS) to confirm molecular weight .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in hepatic microsomes?

- Methodological Answer : Incubate the compound with rat or rabbit hepatic microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C for 30–60 min. Use HPLC with a C18 column to separate metabolites (e.g., o-aminophenol, nitroso derivatives). Identify CYP isoforms involved via enzyme induction studies (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B). Activity assays with selective inhibitors (e.g., ketoconazole for CYP3A) further clarify pathways .

Q. How can contradictory data on reactive metabolite formation be resolved in toxicity studies?

- Methodological Answer : Address discrepancies by standardizing incubation conditions (pH, temperature) and validating analytical methods. For example, spontaneous degradation under acidic conditions may artifactually increase nitroso derivatives; control experiments at pH 7.4 minimize this. Use LC-MS/MS for sensitive quantification of unstable intermediates and compare results across species (e.g., rat vs. rabbit microsomes) .

Q. What strategies mitigate interference from hydroxylamine-derived artifacts in environmental or biochemical assays?

- Methodological Answer : Replace hydroxylamine with milder reductants (e.g., ascorbic acid) when extracting iron-oxyhydroxide-associated organic matter. For in vitro studies, pre-treat samples with chelators (EDTA) to inhibit metal-catalyzed side reactions. Validate results using isotopically labeled analogs to track artifact formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.